molecular formula C15H12ClNOS B11701150 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11701150
M. Wt: 289.8 g/mol
InChI Key: QGFPEPYSUQXZDI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a chlorophenyl and a phenyl group attached to the thiazolidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde, thiourea, and acetophenone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazolidin-4-one: Lacks the chlorophenyl group, which may affect its biological activity.

    3-Phenyl-1,3-thiazolidin-4-one: Similar structure but without the chlorophenyl group.

    2-(2-Chlorophenyl)-1,3-thiazolidin-4-one: Similar but lacks the phenyl group.

Uniqueness

2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both chlorophenyl and phenyl groups, which can enhance its biological activity and make it a versatile compound for various applications .

Properties

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12ClNOS/c16-13-9-5-4-8-12(13)15-17(14(18)10-19-15)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

QGFPEPYSUQXZDI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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